Benzamide, 3-methyl-N-[(phenylamino)thioxomethyl]-
Overview
Description
Benzamide, 3-methyl-N-[(phenylamino)thioxomethyl]-: is an organic compound with the molecular formula C15H14N2OS. It is a derivative of benzamide, characterized by the presence of a phenylamino group and a thioxomethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 3-methyl-N-[(phenylamino)thioxomethyl]- typically involves the reaction of benzoyl chloride with phenylthiourea under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzamide, 3-methyl-N-[(phenylamino)thioxomethyl]- can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to form corresponding amines and thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzamide, 3-methyl-N-[(phenylamino)thioxomethyl]- is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with various biomolecules. It is also used in the development of bioactive compounds .
Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs, particularly those targeting specific enzymes and receptors. Its unique structure allows for the design of molecules with enhanced biological activity .
Industry: In the industrial sector, Benzamide, 3-methyl-N-[(phenylamino)thioxomethyl]- is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of Benzamide, 3-methyl-N-[(phenylamino)thioxomethyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on its structural configuration .
Comparison with Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various chemical and pharmaceutical applications.
N-methylbenzamide: A methylated derivative of benzamide with similar chemical properties.
Phenylthiourea: A compound with a similar thioxomethyl group, used in the synthesis of pharmaceuticals and as a reagent in organic chemistry.
Uniqueness: Benzamide, 3-methyl-N-[(phenylamino)thioxomethyl]- stands out due to its unique combination of a phenylamino group and a thioxomethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-methyl-N-(phenylcarbamothioyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-11-6-5-7-12(10-11)14(18)17-15(19)16-13-8-3-2-4-9-13/h2-10H,1H3,(H2,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLICESMUXZLLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00971867 | |
Record name | 3-Methyl-N-[(phenylimino)(sulfanyl)methyl]benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00971867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56437-99-1 | |
Record name | NSC131948 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131948 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methyl-N-[(phenylimino)(sulfanyl)methyl]benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00971867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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